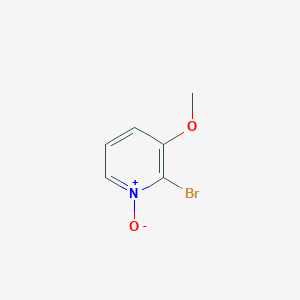

2-Bromo-3-methoxypyridine 1-oxide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Bromo-3-methoxypyridine 1-oxide and related compounds involves several key steps, including deoxydative substitution, nitration, and functional group transformations. For instance, substitutions of pyridine 1-oxides by thiols in acetic anhydride have been demonstrated, highlighting the reactivity of such structures towards nucleophilic substitution reactions (Prachayasittikul, Doss, & Bauer, 1991). Furthermore, the directive influence of the N-oxide group during nitration processes has been explored, revealing the specific product distribution influenced by the presence of methoxy and bromo substituents (Hertog, Ammers, & Schukking, 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methoxypyridine 1-oxide and its derivatives has been elucidated using various analytical techniques, including nuclear magnetic resonance (NMR) and X-ray diffraction studies. These investigations have provided insights into the tautomerism and electronic structure of pyridine N-oxides, shedding light on their stability and reactivity patterns (Ballesteros et al., 1990).

Chemical Reactions and Properties

2-Bromo-3-methoxypyridine 1-oxide participates in a wide array of chemical reactions, including halogen-metal exchange, cross-coupling, and electrophilic substitutions. These reactions are pivotal for the functionalization and further derivatization of the pyridine core, enabling the synthesis of complex organic molecules with potential biological activity and material applications. The reaction with ethyl bromoacetate, for example, demonstrates the compound's versatility in organic synthesis (Tien, Yeh, & Tien, 1977).

Physical Properties Analysis

The physical properties of 2-Bromo-3-methoxypyridine 1-oxide, such as solubility, melting point, and crystal structure, are essential for its handling and application in various chemical processes. Studies on the crystal structures and thermodynamic properties of related lanthanide complexes provide valuable data on the intermolecular interactions and stability of these compounds (Wu, Ren, Zhang, & Wang, 2018).

Chemical Properties Analysis

Understanding the chemical properties of 2-Bromo-3-methoxypyridine 1-oxide, including its reactivity towards various nucleophiles and electrophiles, electron-donating and withdrawing effects, and participation in catalytic cycles, is crucial for its application in organic synthesis and material science. The synthesis of 2-methoxypyridine derivatives from halopyridines exemplifies the chemical versatility and potential utility of these compounds (Ershov, Maksimova, Ievlev, Belikov, Khayarov, & Nasakin, 2015).

Aplicaciones Científicas De Investigación

Nitration Reactions

2-Bromo-3-methoxypyridine 1-oxide demonstrates unique reactivity in nitration reactions, where it selectively yields nitro derivatives. This behavior illustrates the directive influence of the N-oxide group, which alters the course of nitration, leading to specific substitution patterns that are crucial for designing complex organic molecules (Hertog, Ammers, & Schukking, 2010; Hertog & Ammers, 2010).

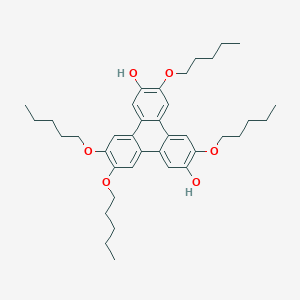

Ligand Chemistry and Coordination Polymers

2-Bromo-3-methoxypyridine 1-oxide serves as an electron-rich ligand, capable of bridging multiple metal atoms, such as silver. This property is utilized in constructing 1-D coordination polymers, where the ligand demonstrates versatility in connecting one, two, or three metal atoms, thereby contributing to the development of new materials with potential applications in catalysis, molecular recognition, and electronic devices (Puttreddy & Steel, 2014).

Safety and Hazards

The safety data sheet for 2-Bromo-3-methoxypyridine 1-oxide indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-bromo-3-methoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2/c1-10-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSVGYDULFVJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C([N+](=CC=C1)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649301 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methoxypyridine 1-oxide | |

CAS RN |

104819-48-9 | |

| Record name | 2-Bromo-3-methoxy-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

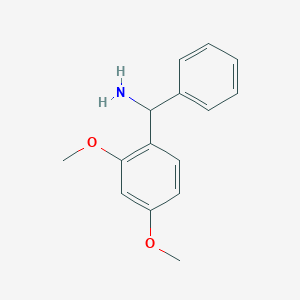

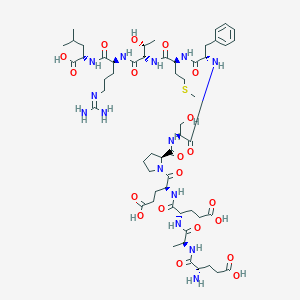

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7-Dimethyl-1H-benzo[d]imidazole](/img/structure/B9653.png)

![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)